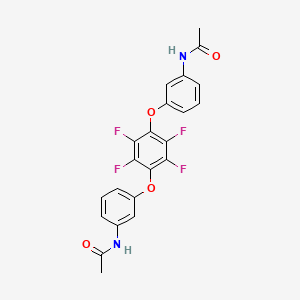
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Acetylamino Group: This involves the acetylation of an amino group on a phenoxy compound.
Introduction of the Tetrafluorophenoxy Group: This step involves the substitution of hydrogen atoms on a phenoxy ring with fluorine atoms.
Coupling Reactions: The final step involves coupling the acetylamino-phenoxy and tetrafluorophenoxy intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-PHENYL)-ACETAMIDE: Lacks the tetrafluorophenoxy group, which may result in different chemical and biological properties.
N-(3-(4-(3-AMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE: Lacks the acetyl group, which may affect its reactivity and interactions with biological molecules.
Uniqueness
N-(3-(4-(3-ACETYLAMINO-PHENOXY)-2,3,5,6-TETRAFLUORO-PHENOXY)-PHENYL)-ACETAMIDE is unique due to the presence of both the acetylamino and tetrafluorophenoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[3-[4-(3-acetamidophenoxy)-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N2O4/c1-11(29)27-13-5-3-7-15(9-13)31-21-17(23)19(25)22(20(26)18(21)24)32-16-8-4-6-14(10-16)28-12(2)30/h3-10H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHHNAQKPZPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)OC3=CC=CC(=C3)NC(=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













